Boc-L-beta-Homoglutamine
Overview
Description
Boc-L-beta-Homoglutamine, also known as (S)-6-amino-3-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid, is a derivative of the amino acid glutamine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-beta-Homoglutamine typically involves the protection of the amino group of L-beta-Homoglutamine with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under mild conditions.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Boc-L-beta-Homoglutamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Hydrolysis: The compound can be hydrolyzed to remove the Boc protecting group, yielding L-beta-Homoglutamine.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in peptide coupling reactions.
Major Products Formed:
Deprotected Amino Acid: Removal of the Boc group yields L-beta-Homoglutamine.
Peptides: Coupling reactions result in the formation of peptides with this compound as one of the building blocks.
Scientific Research Applications
Boc-L-beta-Homoglutamine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: this compound is used in the design and synthesis of therapeutic peptides and other bioactive compounds.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The primary function of Boc-L-beta-Homoglutamine is to serve as a protected form of L-beta-Homoglutamine, allowing for selective reactions at the amino group. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon removal of the Boc group, the free amino group can participate in various biochemical and chemical processes.
Comparison with Similar Compounds
Boc-L-glutamine: Similar to Boc-L-beta-Homoglutamine but with a different side chain structure.
Fmoc-L-beta-Homoglutamine: Another protected form of L-beta-Homoglutamine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Cbz-L-beta-Homoglutamine: Uses the carbobenzoxy (Cbz) group for protection.
Uniqueness: this compound is unique due to its specific protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required.
Properties
IUPAC Name |
(3S)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUHTFNYHSOVRQ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375930 | |
Record name | Boc-L-beta-Homoglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336182-06-0 | |
Record name | Boc-L-beta-Homoglutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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